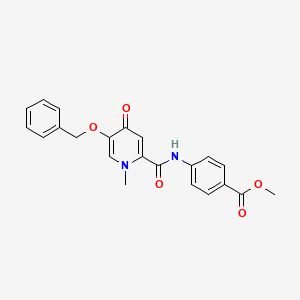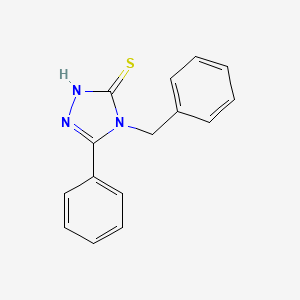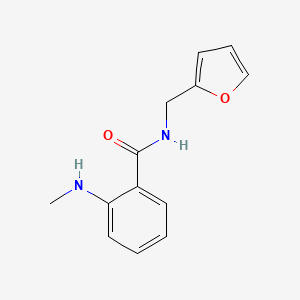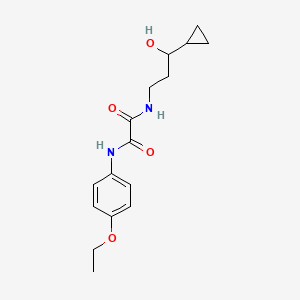
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I that has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Synthesis and Structural Insights
- Cyclopropane Derivatives Synthesis : Research has focused on the synthesis of cyclopropane derivatives, noting their potential in various scientific applications, including the study of their structural and electronic properties. For example, the synthesis of cyclopropene analogues of ceramide, which are analogues to the general structure of oxalamide compounds, has been explored for their effects on dihydroceramide desaturase, a key enzyme in sphingolipid metabolism (Triola et al., 2003). This research highlights the synthetic routes and the biological implications of cyclopropyl-containing compounds.
Biological Activity and Applications
- Antimicrobial and Antioxidant Activities : Compounds with cyclopropane rings, which share structural similarities with the specified oxalamide, have been investigated for their antimicrobial and antioxidant properties. For instance, synthesis efforts towards lignan conjugates via cyclopropanation have led to compounds demonstrating significant antimicrobial and antioxidant activities (Raghavendra et al., 2016). This indicates the potential of such structural motifs in developing new therapeutic agents.
Mechanistic Studies and Chemical Properties
- Cyclopropyl Group Dynamics : Studies on the N-dealkylation of N-cyclopropylamines by enzymes like horseradish peroxidase reveal insights into the fate of the cyclopropyl group, shedding light on the metabolic pathways and reactivity of such compounds (Shaffer et al., 2001). Understanding these mechanisms is crucial for the development of drugs and chemicals featuring cyclopropane motifs, offering a basis for predicting the behavior of more complex derivatives like the specified oxalamide.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-22-13-7-5-12(6-8-13)18-16(21)15(20)17-10-9-14(19)11-3-4-11/h5-8,11,14,19H,2-4,9-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINPZHFBZXYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)

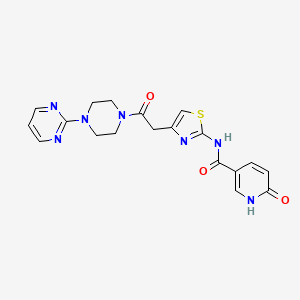
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)
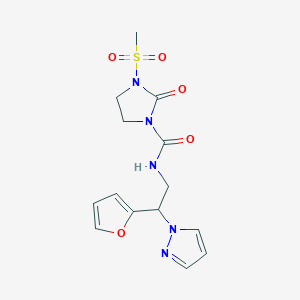
![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)

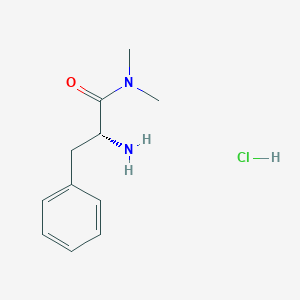
![3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2920423.png)
